alpha-Zearalenol
Description
Contextualization within the Zearalenone (B1683625) Mycotoxin Family
Alpha-zearalenol (B28931) is a non-steroidal estrogenic compound belonging to the resorcylic acid lactone family. ontosight.ai It is a primary metabolite of zearalenone (ZEN), a mycotoxin produced by various Fusarium fungi species that commonly contaminate grains and cereals like maize, barley, oats, and wheat. ontosight.aihmdb.cawikipedia.org Zearalenone itself is a significant concern in agriculture and food safety due to its estrogenic effects. wikipedia.org
The zearalenone family of mycotoxins includes the parent compound, zearalenone, and its various metabolites. wikipedia.org In animals, zearalenone is metabolized into two main forms: this compound (α-ZEL) and beta-zearalenol (B137171) (β-ZEL). wikipedia.orgmdpi.com This biotransformation primarily occurs in the liver and, to a lesser extent, in the intestines. mdpi.comwikipedia.org The reduction of zearalenone to its metabolites is catalyzed by hydroxysteroid dehydrogenase (HSD) enzymes. hmdb.canih.gov Other related compounds in this family include zearalanone, alpha-zearalanol, and beta-zearalanol. wikipedia.orgresearchgate.net
Significance of this compound as a Research Focus
The species-specific differences in zearalenone metabolism further underscore the importance of studying α-ZEL. For instance, pigs are particularly sensitive to zearalenone's effects, which is attributed to their tendency to metabolize ZEN predominantly into the more potent α-ZEL. nih.govacs.org In contrast, species that primarily produce the less estrogenic β-ZEL, such as chickens, tend to be less sensitive. mdpi.comacs.org This highlights the critical role of α-ZEL in determining the toxicological outcome of zearalenone exposure in different species.
Furthermore, the presence of α-ZEL in contaminated feed and food products, alongside its parent compound, necessitates its inclusion in risk assessments and regulatory considerations for mycotoxins. researchgate.net Understanding the formation, occurrence, and biological effects of this compound is therefore essential for safeguarding animal and human health.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-QDKLYSGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022402 | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36455-72-8, 36455-71-7 | |
| Record name | (-)-α-Zearalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36455-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ZEARALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Zearalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Origin and Biosynthesis Pathways of Alpha Zearalenol
Fungal Production and Environmental Presence
The synthesis of alpha-zearalenol (B28931) is primarily attributed to specific fungal species and is heavily influenced by environmental conditions.
This compound is a metabolite of zearalenone (B1683625) (ZEN), which is produced by various fungi of the Fusarium genus. nih.govhmdb.ca The most notable producers of zearalenone, and consequently its metabolite this compound, include Fusarium graminearum and Fusarium culmorum. nih.govhmdb.camdpi.comnih.gov These fungal species are common pathogens of cereal crops such as maize, wheat, barley, and oats. nih.govwikipedia.org Other Fusarium species that produce zearalenone and can therefore lead to the formation of this compound are F. crookwellense, F. equiseti, and F. semitectum. nih.govhmdb.camdpi.comnih.gov
The table below lists the primary fungal species responsible for producing the precursor to this compound.
| Primary Producer Fungi Species |
| Fusarium graminearum |
| Fusarium culmorum |
| Fusarium crookwellense |
| Fusarium equiseti |
| Fusarium semitectum |
This table is based on information from multiple sources. nih.govhmdb.camdpi.comnih.gov
The production of zearalenone by Fusarium species, the precursor to this compound, is significantly impacted by a range of environmental factors. Key among these are temperature, humidity, and water activity. nih.govekb.eg
High humidity and lower temperatures are generally favorable for zearalenone production. ekb.eg For instance, Fusarium species have been shown to produce zearalenone at temperatures between 8 and 25°C. mdpi.com Significant toxin formation often occurs at temperatures between 12 to 14°C. ekb.eg The growth of Fusarium graminearum in cereal grains requires a minimum moisture content of 22 to 25 percent. ekb.eg Generally, a water activity greater than 0.9 is conducive for zearalenone production by Fusarium species. mdpi.com
The table below summarizes the key environmental factors that influence the biosynthesis of zearalenone, the precursor to this compound.
| Environmental Factor | Influence on Zearalenone Biosynthesis |
| Temperature | Favorable at lower temperatures, with significant production often occurring between 12-14°C. ekb.eg Production is also observed at temperatures as low as 8°C and even below freezing. mdpi.comekb.eg |
| Humidity/Moisture | High humidity and moisture content are conducive to fungal growth and toxin production. nih.govekb.eg Fusarium graminearum requires at least 22-25% moisture in cereal grains. ekb.eg |
| Water Activity (aW) | A water activity greater than 0.9 generally favors zearalenone production. mdpi.com |
This table is compiled from information found in multiple sources. mdpi.comnih.govekb.eg
Primary Producer Fungi Species (e.g., Fusarium graminearum, Fusarium culmorum)
Precursor Compounds and Enzymatic Conversion
The formation of this compound is a result of the biotransformation of a primary precursor compound through specific enzymatic reactions.
This compound is a major metabolite of zearalenone (ZEN). nih.govhmdb.camdpi.comwikipedia.orgfrontiersin.org Zearalenone is a non-steroidal estrogenic mycotoxin produced by various Fusarium fungi. nih.govfrontiersin.org Its chemical structure allows it to be metabolized into this compound and its stereoisomer, beta-zearalenol (B137171). mdpi.comfrontiersin.org This metabolic conversion can occur within the producing fungus itself, as well as in plants and animals that have ingested zearalenone-contaminated feed. mdpi.comnih.gov In fact, Fusarium graminearum is capable of producing both this compound and beta-zearalenol directly. mdpi.com
The biotransformation of zearalenone to this compound is primarily catalyzed by a group of enzymes known as hydroxysteroid dehydrogenases (HSDs). acs.orgmdpi.comresearchgate.net Specifically, the reduction of the ketone group on the zearalenone molecule to a hydroxyl group, resulting in the formation of this compound, is carried out by 3α-hydroxysteroid dehydrogenase (3α-HSD). acs.orgresearchgate.net Conversely, the formation of beta-zearalenol is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD). acs.orgresearchgate.net This enzymatic conversion mainly occurs in the liver of animals, but can also take place in other tissues such as the intestines. wikipedia.orgacs.orgmdpi.com The relative activity of these enzymes can vary between species, leading to different ratios of alpha- and beta-zearalenol production. acs.org
The table below outlines the key enzymes involved in the biotransformation of zearalenone.
| Enzyme | Role in Biotransformation |
| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Catalyzes the conversion of zearalenone to this compound. acs.orgresearchgate.net |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Catalyzes the conversion of zearalenone to beta-zearalenol. acs.orgresearchgate.net |
This table is based on information from multiple sources. acs.orgresearchgate.net
Phase I Metabolic Pathways
Phase I metabolism of α-ZEL primarily involves reduction and hydroxylation reactions, which can alter its biological activity.
Further Reduction to Alpha-Zearalanol
In some species, particularly ruminants, α-ZEL can undergo further reduction of the C11-C12 double bond to form alpha-zearalanol (α-ZAL). researchgate.net This conversion is a significant metabolic step as α-ZAL also exhibits potent estrogenic activity. researchgate.netmdpi.com This reduction has been observed to occur in vivo, with studies demonstrating the formation of α-ZAL from α-ZEL in cattle. researchgate.net The enzymes responsible for this reduction are believed to be hydroxysteroid dehydrogenases. bionte.comhmdb.ca
Phase II Metabolic Pathways: Conjugation Reactions
Phase II metabolism involves the conjugation of α-ZEL and its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body.
Glucuronide Conjugation
Glucuronidation is a major Phase II metabolic pathway for α-ZEL. researchgate.netacs.orgmdpi.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the hydroxyl groups of α-ZEL. bionte.commdpi.com This conjugation can occur at different positions on the α-ZEL molecule, leading to the formation of various glucuronide isomers, such as α-ZEL-14-glucuronide and α-ZEL-7-glucuronide. acs.org Glucuronide conjugates of α-ZEL are readily excreted in urine and bile. acs.orgresearchgate.netresearchgate.net The liver and intestinal mucosa are primary sites for glucuronidation. bionte.comacs.org
Sulfate (B86663) Conjugation
In addition to glucuronidation, α-ZEL can also undergo sulfate conjugation. bionte.comresearchgate.netmdpi.com This reaction is catalyzed by sulfotransferases (SULTs) and results in the formation of sulfate esters. bionte.com Zearalenone-14-sulfate is a known metabolite. researchgate.netnih.gov Evidence of sulfate conjugation has been observed in various in vitro systems, including Caco-2 cells, and is considered a significant detoxification pathway. researchgate.net Fungi are also capable of producing sulfated metabolites of zearalenone and its derivatives. oup.com
In Vivo Metabolic Fate in Experimental Animal Models
The in vivo metabolism of α-ZEL displays considerable species-specific differences, which accounts for the varying sensitivity of animals to its estrogenic effects.
Pigs: Pigs are highly sensitive to the effects of zearalenone, largely because they predominantly metabolize it to the more estrogenic α-ZEL. bionte.comacs.orgvetres.org In pigs, α-ZEL is the major Phase I metabolite. acs.orgmdpi.com Following its formation, α-ZEL is extensively conjugated with glucuronic acid before excretion. acs.orgresearchgate.netnih.gov Studies in juvenile female pigs have shown that after oral administration of ZEN, α-ZEL is the predominant contributor to the total estrogen receptor ligand activity. nih.gov
Ruminants: In ruminants like cattle, the rumen microbiota play a crucial role in the initial metabolism of zearalenone. nih.govnih.gov While zearalenone can be converted to both α-ZEL and β-zearalenol in the rumen, further metabolism in the liver often favors the less estrogenic β-ZEL. researchgate.net However, the formation of α-ZEL does occur, and it can be further reduced to α-zearalanol (zeranol), which also possesses strong estrogenic properties. researchgate.netmdpi.com Studies have shown that in dairy cows, α-ZEL is the predominant metabolite of ZEN found in the reticulorumen. nih.gov
Rodents: In rats, α-ZEL is a major hepatic metabolite of zearalenone. caymanchem.comnih.gov The metabolic pathways in rats include reduction, hydroxylation, and glucuronidation. acs.org In vitro studies with rat erythrocytes have demonstrated the conversion of zearalenone to α-zearalenol. nih.gov Further investigations using rat liver microsomes have detailed the formation of various hydroxylated metabolites. acs.orgnih.govcapes.gov.br
Table 1: Key Metabolic Pathways of this compound
| Metabolic Pathway | Reaction Type | Primary Metabolites | Key Enzymes/Locations | Animal Models with Significant Activity |
| Phase I | ||||
| Reduction | Alpha-Zearalanol | Hydroxysteroid dehydrogenases | Ruminants | |
| Hydroxylation | Monohydroxylated α-ZEL | Cytochrome P450 (CYP) enzymes (liver) | Rats, various species in vitro | |
| Phase II | ||||
| Glucuronidation | α-ZEL-glucuronides | UDP-glucuronosyltransferases (UGTs) (liver, intestine) | Pigs, Rats, Humans | |
| Sulfation | α-ZEL-sulfates | Sulfotransferases (SULTs) | Various species in vitro |
Absorption and Distribution Patterns
The absorption of this compound is intrinsically linked to the absorption of its precursor, zearalenone. Following oral ingestion, zearalenone is rapidly and extensively absorbed from the gastrointestinal tract. nih.govekb.eg The intestinal mucosa and liver are primary sites for the biotransformation of ZEN into α-ZEL and its isomer, beta-zearalenol (β-ZEL). mdpi.cominchem.org This means that α-ZEL can be formed during the initial absorption process (presystemic metabolism) and also systemically in the liver. inchem.orgacs.org
Once formed or absorbed, α-zearalenol is distributed throughout the body via the systemic circulation. In pigs, plasma concentrations of α-ZEL can exceed those of the parent compound, zearalenone. inchem.org Studies in broiler chickens have shown that after oral administration of zearalenone, α-ZEL is measurable in plasma and various tissues. nih.gov
The distribution of α-zearalenol is tissue-specific. Research has identified its presence in several organs, with varying concentrations. In pigs, the concentration and composition patterns of ZEN and its metabolites differ across the small intestine, liver, kidney, and lung, indicating distinct roles for these organs in metabolism and distribution. nih.gov In broiler chickens, the concentration of α-ZEL in different tissues after oral administration of ZEN follows the order: small intestine > liver > kidney > muscle. mdpi.com this compound and other ZEN metabolites have a significant affinity for plasma proteins like albumin, which influences their distribution and retention in the bloodstream. mdpi.combionte.com
Table 1: Tissue Distribution of this compound (α-ZEL) in Broiler Chickens After Oral Administration of Zearalenone
| Tissue | Detection Status | Relative Concentration |
|---|---|---|
| Plasma | Measurable | - |
| Small Intestine | Detectable up to 12 h | Highest |
| Liver | Detectable up to 12 h | High |
| Kidney | Detectable up to 12 h | Medium |
| Muscle | Detectable up to 1 h | Low |
Data sourced from studies on broiler chickens. mdpi.com
Excretion Pathways and Metabolite Profiling
The elimination of this compound from the body occurs through various excretion pathways, primarily via urine and feces. mdpi.com A significant aspect of its excretion is its prior conjugation with glucuronic acid, a phase II metabolic reaction that facilitates elimination. nih.govnih.gov This glucuronidation occurs mainly in the liver and intestinal cells. acs.orgresearchgate.net Therefore, α-ZEL is often excreted as α-ZEL-glucuronide. inchem.org
In pigs, urinary excretion is a major route for the elimination of zearalenone and its metabolites. inchem.orgmdpi.com Despite enterohepatic circulation, where metabolites excreted in bile are reabsorbed from the gut, a high degree of reabsorption is followed by efficient urinary elimination. nih.govinchem.org In broiler chickens, α-zearalenol is the major metabolite found in excreta. nih.gov
Metabolite profiling studies have identified a range of phase I and phase II metabolites of α-zearalenol. In rats, after intravenous injection, α-ZEL is significantly biotransformed. researchgate.net Major metabolic pathways include hydroxylation, dehydrogenation, and glucuronidation. researchgate.netresearchgate.net One study identified 31 phase I and 10 phase II metabolites of α-ZEL. researchgate.net In contrast, when its masked form, α-zearalenol-14-glucoside (α-ZEL-14G), is administered, the primary metabolic pathways are deglycosylation, reduction, hydroxylation, and glucuronidation. researchgate.netresearchgate.net
The profile of excreted metabolites can vary between species. In pigs, α-zearalenol is the main metabolite, and both zearalenone and α-zearalenol are primarily found in their conjugated forms in plasma, urine, and bile. nih.govresearchgate.net In cattle, β-zearalenol is often the predominant metabolite found in urine and feces, though α-zearalenol is also present. mdpi.com
Table 2: Major Excretion Forms and Pathways of this compound
| Species | Primary Excretion Route | Major Metabolite Form in Excreta |
|---|---|---|
| Pigs | Urine inchem.orgmdpi.com | α-Zearalenol-glucuronide inchem.orgnih.gov |
| Broiler Chickens | Excreta (combined urine and feces) | α-Zearalenol nih.gov |
| Cattle | Feces and Urine | Glucuronide and/or sulfate conjugates mdpi.com |
| Humans | Urine | Glucuronide conjugates of zearalenone and α-zearalenol inchem.org |
This table summarizes general findings and may vary based on individual and study-specific factors.
Conclusion
Advanced Analytical Methodologies for Alpha Zearalenol Research
Chromatographic Techniques
Chromatography is the cornerstone for the separation and analysis of alpha-zearalenol (B28931). The choice of technique often depends on the sample matrix, required sensitivity, and the specific research objectives.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used method for the determination of this compound, largely due to the natural fluorescence of the compound. researchgate.net This technique offers a balance of sensitivity and accessibility.
In a typical HPLC-FLD setup, a reversed-phase column, such as an ODS (octadecylsilane) or C18 column, is used for separation. nih.govnih.gov A mobile phase consisting of an acetonitrile (B52724) and water mixture is commonly employed to achieve good separation between α-ZOL and its parent compound, zearalenone (B1683625) (ZEA). researchgate.net For instance, a mobile phase of acetonitrile:water (50:50, v/v) has been shown to effectively separate ZEA and α-ZOL. researchgate.net Detection is achieved by exciting the molecule at a specific wavelength and measuring the emission at a longer wavelength. Common excitation (λex) and emission (λem) wavelengths are around 274 nm and 440 nm, respectively. researchgate.net
The sensitivity of HPLC-FLD is a significant advantage, with studies reporting that fluorescence detection can be ten times more sensitive than UV detection for α-ZOL. core.ac.uk Limits of detection (LOD) for α-ZOL can be as low as 2.5 µg/kg in complex matrices like medicinal plants. nih.gov The method demonstrates good performance with high recovery rates, often ranging from 89.9% to 98.7%, and acceptable precision. nih.gov
Table 1: Performance Characteristics of HPLC-FLD for this compound Analysis
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Limit of Detection (LOD) | 2.5 µg/kg | Foods and Medicinal Plants | nih.gov |
| Limit of Detection (LOD) | 0.2 ng (standard) | Barley and Job's-tears | nih.gov |
| Recovery Rate | 89.9% - 98.7% | Foods and Medicinal Plants | nih.gov |
| Recovery Rate | 96% - 102% | Barley | nih.gov |
| Excitation Wavelength (λex) | 274 nm | Animal Feed | researchgate.net |
| Emission Wavelength (λem) | 440 nm | Animal Feed | researchgate.net |
For even higher sensitivity and selectivity, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become a preferred method. rsc.org This technique combines the superior separation power of UPLC, which uses smaller particle-size columns for faster and more efficient separations, with the definitive identification capabilities of tandem mass spectrometry. rsc.org
The analysis is typically performed using an electrospray ionization (ESI) source, often in the negative ion mode for zearalenone and its metabolites. rsc.orgspkx.net.cn The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which involves selecting a specific precursor ion for α-ZOL and then monitoring for characteristic product ions after fragmentation. spkx.net.cnmdpi.com This process provides a high degree of certainty in identification and quantification, even in complex samples. mdpi.com
UPLC-MS/MS methods for α-ZOL are characterized by very low limits of detection (LOD) and quantification (LOQ). For example, in human serum, an LOD of 0.02–0.06 ng/mL and an LOQ of 0.1–0.2 ng/mL have been achieved. mdpi.com In food matrices, LODs can be as low as 0.05 µg/kg. spkx.net.cn The method exhibits excellent linearity over a wide concentration range and good recovery rates, typically between 70% and 119%. spkx.net.cnmdpi.com
Table 2: Performance Data for UPLC-MS/MS Analysis of this compound
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Limit of Detection (LOD) | 0.05 µg/kg | Foods | spkx.net.cn |
| Limit of Quantification (LOQ) | 0.2 µg/kg | Foods | spkx.net.cn |
| Limit of Detection (LOD) | 0.5 - 1 ng/g | Pig Tissue | mdpi.com |
| Limit of Quantification (LOQ) | 1 - 2 ng/g | Pig Tissue | mdpi.com |
| Recovery Rate | 73.0% - 119.1% | Foods | spkx.net.cn |
| Recovery Rate | 70% - 110% | Pig Tissue | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Before analysis by GC-MS, a derivatization step is necessary to convert the non-volatile α-ZOL into a more volatile compound suitable for gas chromatography. doaj.orgnih.gov This is commonly achieved through silanization, which creates trimethylsilyl (B98337) (TMS) ether derivatives. oup.comnih.gov
Following derivatization, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection. In GC-MS/MS, specific precursor ions of the derivatized α-ZOL (e.g., m/z 536 for the TMS derivative) are selected and fragmented to produce characteristic daughter ions, a process known as multiple reaction monitoring (MRM) that enhances selectivity. oup.comnih.gov
This method is highly reliable for determining α-ZOL in various matrices, including animal feed and biological samples like urine. doaj.orgnih.gov Studies have established GC-MS methods for the simultaneous determination of α-ZOL and other related compounds. nih.govresearchgate.net The limits of detection (LODs) and quantification (LOQs) are typically in the low µg/kg range for feed samples, with LODs reported to be less than 1.5 µg/kg. nih.govresearchgate.net The method demonstrates good linearity and high recovery rates, often between 89.6% and 112.3% in feed. nih.govresearchgate.net
Table 3: Key Parameters for GC-MS Analysis of this compound
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Derivatization | Silanization (TMS ethers) | General | oup.comnih.gov |
| Precursor Ion (m/z) | 536 (TMS derivative) | Ruminant Urine | oup.comnih.gov |
| Limit of Detection (LOD) | < 1.5 µg/kg | Feed | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | < 5.0 µg/kg | Feed | nih.govresearchgate.net |
| Limit of Detection (LOD) | 1 ng/mL (1 ppb) | Ruminant Urine | oup.comnih.gov |
| Recovery Rate | 89.6% - 112.3% | Feed | nih.govresearchgate.net |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Preparation and Cleanup Strategies
Effective sample preparation is a prerequisite for accurate chromatographic analysis. The goal is to extract α-ZOL from the sample matrix and remove interfering components that could compromise the results.
Immunoaffinity column (IAC) cleanup is a highly specific and efficient sample purification technique. researchgate.netr-biopharm.com These columns contain a gel suspension of monoclonal antibodies that are specific to zearalenone and its metabolites, including this compound. nih.govr-biopharm.com
The process involves passing a filtered and diluted sample extract through the column. r-biopharm.com The antibodies selectively bind to α-ZOL and related compounds, retaining them on the column, while other matrix components are washed away. r-biopharm.com The captured toxins are then released (eluted) from the column using a solvent, and the resulting clean eluate is collected for analysis by methods like HPLC or LC-MS/MS. r-biopharm.com
IAC cleanup significantly reduces matrix interference, leading to cleaner chromatograms and lower detection limits. researchgate.netmdpi.com It has proven to be a reliable method for a wide range of complex matrices, including animal feed, foods, medicinal plants, and bovine muscle. researchgate.netnih.govnih.gov The high specificity of the antibodies ensures excellent recoveries of the target analytes. mdpi.com For instance, studies have shown that IACs can specifically adsorb six zearalenone compounds with recoveries above 95%, while other mycotoxins are not recovered. nih.gov This cleanup strategy is often considered superior to solid-phase extraction (SPE) with materials like C18 or Florisil, which can result in high matrix interference. researchgate.net
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has been adapted for the analysis of this compound in various matrices. rsc.orgsci-hub.se It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step. mdpi.comnih.gov
In the first step, the sample is homogenized with acetonitrile. rsc.org Subsequently, a salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added. mdpi.com This induces phase separation and drives the analytes into the acetonitrile layer. mdpi.com After centrifugation, the supernatant (acetonitrile extract) is collected. mdpi.com
A cleanup step, known as dispersive solid-phase extraction (d-SPE), is then performed on the extract. This involves adding specific sorbents, such as C18, to remove interfering compounds like lipids. mdpi.comsci-hub.se After shaking and another centrifugation step, the purified supernatant is ready for analysis. mdpi.com The QuEChERS method is valued for being cost-effective and easy to use. sci-hub.se It has been successfully applied to the analysis of α-ZOL in pig tissues, eggs, and human endometrial tissue, with recoveries often in the range of 70-110%. rsc.orgmdpi.comnih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | α-ZOL |
| beta-Zearalenol (B137171) | β-ZOL |
| alpha-Zearalanol | α-ZAL |
| beta-Zearalanol | β-ZAL |
| Zearalenone | ZEA, ZON |
| Zearalanone | ZAN |
| Acetonitrile | - |
| Methanol | - |
| Magnesium Sulfate | MgSO₄ |
| Sodium Chloride | NaCl |
| Florisil | - |
| Octadecylsilane | ODS, C18 |
Immunoaffinity Column Application
Isotope Dilution Techniques for Quantification Accuracy
Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving the highest level of accuracy in the quantification of this compound. This approach is essential for overcoming the challenges posed by complex sample matrices, such as feed, urine, and tissues, where matrix effects and analyte loss during sample preparation can significantly compromise quantitative accuracy. nih.govresearchgate.netnih.govsemanticscholar.org The principle of IDMS involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—an internal standard (IS)—to the sample at the earliest stage of analysis. This labeled standard is nearly identical to the target analyte in its chemical and physical properties, ensuring it behaves similarly throughout extraction, cleanup, and chromatographic separation. medchemexpress.com
The key to the technique is that the mass spectrometer can differentiate between the naturally occurring analyte (native) and the isotopically labeled internal standard based on their mass-to-charge ratio difference. By measuring the ratio of the native analyte to the labeled standard, analysts can accurately calculate the concentration of this compound in the original sample, as any losses or signal variations will affect both the analyte and the standard proportionally. researchgate.net
For the analysis of this compound, both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeled internal standards are widely employed. nih.gov Deuterium-labeled standards, such as α-zearalenol-d₄ and α-zearalenol-d₇, are frequently used as internal standards for the precise quantification of this compound in biological and food samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). pubcompare.ai Alternatively, ¹³C-labeled zearalenone (e.g., ¹³C₁₈-ZEN) is often used as an internal standard for the simultaneous analysis of zearalenone and its key metabolites, including this compound. mdpi.comresearchgate.netnih.gov This is an economical approach as one IS can be used to correct for matrix effects across several related compounds. nih.gov
The application of isotope dilution techniques has been validated across numerous studies, demonstrating its robustness and reliability. Research shows that the use of a stable isotope-labeled internal standard effectively compensates for ion suppression in LC-MS/MS analysis and for analyte losses during sample preparation, leading to high recovery rates and precision. researchgate.netmdpi.com
Detailed Research Findings
Numerous analytical methods have been developed and validated using isotope dilution for the accurate measurement of this compound in diverse and complex matrices. These methods, predominantly based on LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS), showcase the superior performance of the isotope dilution strategy.
For instance, a high-throughput UPLC-MS/MS method was developed for determining zearalenone and its metabolites in human serum. mdpi.com By using ¹³C₁₈-ZEN as the internal standard, the method achieved excellent recoveries for all target compounds, including this compound, ranging from 91.6% to 119.5%, with intra-day and inter-day relative standard deviations (RSDs) below 8%. mdpi.com The sensitivity of this method was notable, with limits of detection (LOD) between 0.02 and 0.06 ng/mL. mdpi.com
In the analysis of animal feed, a GC-MS method corrected for matrix effects using a zearalenone isotope internal standard. nih.gov This approach yielded average spike recoveries between 89.6% and 112.3% across six different feed matrices, with LODs under 1.5 µg/kg. nih.gov Similarly, an LC-MS/MS method for animal feed analysis reported average recoveries for six zearalenones, including this compound, in the range of 82.5% to 106.4%. nih.gov
The tables below summarize the application and performance of various isotope dilution methods in this compound research.
Table 1: Examples of Stable Isotope-Labeled Internal Standards for this compound Analysis
| Internal Standard | Isotope Label | Typical Application | Analytical Method | Reference(s) |
| α-Zearalenol-d₄ | Deuterium (d₄) | Quantification of α-zearalenol in food and biological samples | LC-MS/MS | |
| α-Zearalenol-d₇ | Deuterium (d₇) | Quantification of α-zearalenol and related metabolites | LC-MS | pubcompare.ai |
| ¹³C₁₈-Zearalenone | Carbon-13 (¹³C₁₈) | Simultaneous quantification of zearalenone and its metabolites (including α-zearalenol) in human serum, feed, and corn | UPLC-MS/MS, GC-MS, LC-MS/MS | mdpi.comresearchgate.netnih.gov |
| (Rac)-Zearalenone-d₆ | Deuterium (d₆) | Quantification of zearalenone and its metabolites in environmental and agricultural samples | LC-MS/MS | medchemexpress.comresearchgate.net |
Table 2: Performance of Isotope Dilution Methods for this compound Quantification in Various Matrices
| Matrix | Analytical Method | Internal Standard Used | Recovery (%) | LOD/LOQ | Reference(s) |
| Human Serum | UPLC-MS/MS | ¹³C₁₈-ZEN | 91.6 - 119.5 | LOD: 0.02-0.06 ng/mL; LOQ: 0.1-0.2 ng/mL | mdpi.com |
| Animal Feed | GC-MS | Isotope internal standard of zearalenone | 89.6 - 112.3 | LOD: <1.5 µg/kg; LOQ: <5.0 µg/kg | nih.gov |
| Animal Feed | LC-MS/MS | Not specified | 82.5 - 106.4 | LOD: 0.3-1.1 µg/kg; LOQ: 1.0-2.2 µg/kg | nih.gov |
| Corn Flour | ID-LC-MS/MS | ¹³C₁₈-Zearalenone | 96.7 - 103.6 (Accuracy) | LOD: 0.14-0.33 µg/kg; LOQ: 0.45-1.11 µg/kg | researchgate.net |
| Pig Tissues | LC-MS/MS | C¹³-ZEN | 70 - 110 | Not Specified | mdpi.com |
| Animal Urine | LC-MS/MS | D₂-zearalanone | Not Specified | LOD: 0.1-0.5 ppb | researchgate.net |
Molecular Mechanisms of Action of Alpha Zearalenol
Estrogenic Receptor Interactions and Affinity Profiling
The estrogenic activity of alpha-Zearalenol (B28931) is rooted in its ability to bind to and activate estrogen receptors (ERs), which are intracellular proteins that function as ligand-activated transcription factors. There are two main isoforms of the estrogen receptor, ERα and ERβ, and this compound interacts with both. mdpi.comnih.gov
This compound demonstrates a high binding affinity for Estrogen Receptor Alpha (ERα). nih.govmedchemexpress.com Studies using hERα-HeLa-9903 cells, a human cell line engineered to express human ERα, have shown that α-ZOL can induce an ERα-dependent response at concentrations as low as 0.01 nM. researchgate.net This high affinity for ERα is a key determinant of its potent estrogenic effects. nih.gov The interaction of this compound with ERα initiates a conformational change in the receptor, leading to its activation and subsequent influence on gene expression. Zearalenone (B1683625), the parent compound, has been described as a full agonist for ERα. mdpi.com
In addition to its strong interaction with ERα, this compound also binds to Estrogen Receptor Beta (ERβ). mdpi.comnih.gov While its parent compound Zearalenone acts as a partial agonist for ERβ, the specific agonist or antagonist nature of this compound at ERβ can vary depending on the cellular context. mdpi.com The differential binding affinities of mycoestrogens for the two ER isoforms are believed to be a crucial aspect of their mechanism of action. nih.govresearchgate.net For instance, some phytoestrogens show a preferential binding to ERβ, whereas mycoestrogens like this compound exhibit a high affinity for both receptor types. nih.gov
This compound is consistently identified as the most potent estrogenic compound among the common Zearalenone metabolites. researchgate.net Research indicates it is approximately three to four times more potent as an estrogen than its parent compound, Zearalenone. wikipedia.org Its other major metabolite, beta-Zearalenol (B137171) (β-ZOL), is significantly less potent than both Zearalenone and this compound. nih.govwikipedia.org
| Compound | Estrogenic Potency (EC₅₀ in nM) | Relative Potency Ranking |
|---|---|---|
| This compound (α-ZOL) | 0.022 ± 0.001 | 1 (Most Potent) |
| Zearalenone (ZEN) | 1.6 ± 0.23 | 2 |
| beta-Zearalenol (β-ZOL) | ~3.2 | 3 (Least Potent) |
| 17-β-estradiol (Reference) | 0.015 ± 0.002 | N/A |
Data sourced from Frizzell et al. researchgate.net
Binding Characteristics with Estrogen Receptor Beta (ERβ)
Cellular Signaling Pathway Modulation
Beyond direct genomic actions via estrogen receptors, this compound influences non-genomic signaling cascades, including key pathways that regulate cell stress, inflammation, and survival.
Research has shown that Zearalenone and its metabolites can dysregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for transducing extracellular signals into cellular responses. frontiersin.org Studies focusing on the parent compound, Zearalenone, have demonstrated that its toxicity can involve the activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. nih.gov For example, Zearalenone has been shown to induce apoptosis in porcine endometrial epithelial cells through the JNK/SAPK signaling pathway and in macrophage cells via activation of JNK and p38. nih.govmdpi.com The activation of these stress-activated protein kinases is often linked to cellular responses like apoptosis and inflammation. nih.gov Given that this compound is a more potent estrogenic metabolite, it is implicated in exerting similar or more pronounced effects on these critical signaling pathways.
This compound has been shown to perturb the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, immune function, and cell survival. besjournal.comcore.ac.uk In a study on human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit the angiotensin II-induced activation of NF-κB. besjournal.com This inhibitory effect on NF-κB activity was observed to be more potent than that of 17β-estradiol at the same concentrations. besjournal.com This suggests that this compound's modulation of the NF-κB pathway is a significant part of its biological activity, potentially contributing to its anti-inflammatory effects in certain cellular contexts. besjournal.com This action may occur independently of the estrogen receptor, as the effect was not blocked by a pure ER antagonist. besjournal.com
Oxidative Stress Induction and Antioxidant System Response
This compound is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). researchgate.netnih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to cellular components such as lipids, proteins, and DNA. researchgate.netmdpi.com Studies have shown that exposure to α-ZOL leads to an increase in ROS levels. nih.gov
The induction of oxidative stress by α-ZOL can disrupt the balance between pro-oxidants and antioxidants within the cell. frontiersin.org This imbalance can lead to a state of oxidative stress, which has been identified as a key mechanism behind the toxic effects of zearalenone and its metabolites. frontiersin.orgresearchgate.net The cell possesses an antioxidant system to counteract the damaging effects of ROS. However, high concentrations of α-ZOL can impair this system, exacerbating the oxidative damage. researchgate.net
In response to the increased oxidative load, cells may exhibit a compensatory response by upregulating antioxidant enzymes. However, prolonged or high-level exposure to α-ZOL can deplete these antioxidant defenses, leading to cellular injury. animbiosci.org The generation of ROS by α-ZOL is considered a significant contributor to its cytotoxicity. nih.gov
Endoplasmic Reticulum Stress Response
Exposure to this compound can trigger the endoplasmic reticulum (ER) stress response. researchgate.netnih.gov The ER is a critical organelle involved in protein folding and synthesis. When the ER's capacity to properly fold proteins is overwhelmed, a state of ER stress ensues, activating the Unfolded Protein Response (UPR). nih.gov
Research has demonstrated that α-ZOL treatment leads to the upregulation of key ER stress markers, including glucose-regulated protein 78 (GRP78), also known as BiP, and C/EBP homologous protein (CHOP). researchgate.netnih.govsemanticscholar.org The activation of the UPR is a cellular defense mechanism aimed at restoring ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. semanticscholar.org
The induction of ER stress by α-ZOL is linked to the activation of downstream signaling pathways that contribute to cell death. semanticscholar.org This response is characterized by the upregulation of proteins such as GADD34 and ATF4. nih.gov The generation of ROS can also contribute to the induction of ER stress, creating a vicious cycle of cellular damage. researchgate.netsemanticscholar.org
Apoptosis and Necrosis Induction Mechanisms
This compound is a potent inducer of programmed cell death, or apoptosis, as well as necrosis. nih.gov These processes are initiated through complex signaling cascades that are often triggered by the cellular stress responses detailed previously.
Mitochondrial Pathway Alterations (e.g., Mitochondrial Membrane Potential, Bcl-2/Bax Ratio, Cytochrome c Release)
A primary mechanism through which this compound induces apoptosis is by targeting the mitochondria. Exposure to α-ZOL leads to a significant decrease in the mitochondrial membrane potential (MMP). researchgate.netnih.gov The loss of MMP is a critical early event in the intrinsic pathway of apoptosis.
This disruption of mitochondrial function is often accompanied by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, α-ZOL can alter the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.netnih.gov A decrease in this ratio favors the permeabilization of the outer mitochondrial membrane.
The increased mitochondrial membrane permeability results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. researchgate.netnih.gov One of the most crucial of these factors is cytochrome c. researchgate.netnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the caspase cascade.
Caspase-Dependent and Caspase-Independent Apoptotic Pathways (e.g., AIF)
The release of cytochrome c from the mitochondria typically initiates a caspase-dependent apoptotic pathway. mdpi.com This involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. mdpi.comjst.go.jp
However, research indicates that α-ZOL can also induce apoptosis through caspase-independent mechanisms. researchgate.netnih.gov A key player in this pathway is the apoptosis-inducing factor (AIF). researchgate.netnih.gov Following its release from the mitochondria, AIF translocates to the nucleus where it can induce chromatin condensation and DNA fragmentation, leading to cell death without the involvement of caspases. researchgate.netnih.govmdpi.com Studies have shown that the knockdown of AIF can diminish cell death induced by zearalenone metabolites. nih.gov The use of a pan-caspase inhibitor did not significantly prevent the decrease in cell viability caused by α-ZOL, further supporting the involvement of a caspase-independent pathway. nih.gov
Table 1: Summary of Molecular Effects of this compound
| Mechanism | Key Molecular Events | References |
|---|---|---|
| Oxidative Stress | Increased Reactive Oxygen Species (ROS) production, lipid peroxidation. | researchgate.net, nih.gov |
| ER Stress | Upregulation of GRP78, CHOP, GADD34, and ATF4; XBP1 mRNA splicing. | semanticscholar.org, researchgate.net, nih.gov |
| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential, altered Bcl-2/Bax ratio, cytochrome c release. | researchgate.net, nih.gov |
| Apoptosis Induction | Activation of caspase-dependent pathways, release and nuclear translocation of AIF in caspase-independent pathways. | researchgate.net, mdpi.com, nih.gov |
Biological Effects of Alpha Zearalenol in Experimental Models
Reproductive System Modulations
Alpha-Zearalenol (B28931) is recognized for its potent estrogenic activity, which is often several times greater than that of its parent compound, zearalenone (B1683625). wikipedia.org This characteristic underpins many of its effects on the reproductive systems of both males and females.
The influence of α-ZOL on ovarian function, particularly on granulosa cells which are crucial for follicle development, has been a key area of investigation. In vitro studies on bovine granulosa cells have shown that α-ZOL can stimulate cell proliferation. nih.gov Interestingly, this effect was not mimicked by estradiol (B170435), suggesting that α-ZOL's proliferative action on these cells may not be mediated solely through estrogen receptor agonism. nih.gov
In equine granulosa cells, α-ZOL induced apoptosis, which could be a contributing factor to follicular atresia. nih.govresearchgate.net The dual observation of apoptosis and proliferation in response to zearalenones suggests a complex mechanism of action that could disrupt normal follicular dynamics. nih.govresearchgate.net These cellular-level disturbances, observed for the first time in equine granulosa cells in vitro, may be linked to reproductive failures of unknown origin in mares. nih.govresearchgate.net
Interactive Table 1: Effects of this compound on Granulosa Cell Function
| Species | Model | Key Findings | Reference(s) |
| Bovine | In vitro (Granulosa Cells) | Increased cell growth. | nih.gov |
| Equine | In vitro (Granulosa Cells) | Induced apoptosis. | nih.govresearchgate.net |
| Porcine | In vitro (Granulosa Cells) | Had a biphasic effect on IGF-I-induced estradiol production, increasing it at lower concentrations and inhibiting it at higher doses. | mdpi.com |
Oocyte Maturation and Developmental Competence (in vitro/in vivo non-human)
The maturation of oocytes is a critical step for successful fertilization and subsequent embryonic development. This compound has been shown to negatively impact this process in a dose-dependent manner in several species. In porcine oocytes, α-ZOL significantly decreased the in vitro maturation rate. mdpi.comnih.gov Specifically, a significant negative effect was observed at concentrations of 7.5 µM and higher. nih.govcabidigitallibrary.org Similarly, in bovine oocytes, α-ZOL inhibited maturation to the metaphase II stage and led to an increase in chromatin abnormalities. nih.gov These findings suggest that α-ZOL can impair the developmental competence of oocytes, potentially leading to reduced fertility.
Following fertilization, the early development of the embryo is also susceptible to the toxic effects of α-ZOL. In porcine models, exposure to α-ZOL during in vitro culture has been demonstrated to impair preimplantation embryonic development. Specifically, cleavage rates were significantly decreased at a concentration of 10 µM, while blastocyst rates were significantly reduced at concentrations of 30 µM and 60 µM. nih.govresearchgate.net Furthermore, while there was no significant difference in the rate of apoptotic cells, the total cell number in blastocysts was significantly lower in the 10 µM α-ZOL group. nih.gov In another study, differences in embryonic development in vitro were observed at a concentration of 15 µM of α-ZOL. nih.gov These data indicate a direct negative effect of α-ZOL on the viability and quality of early embryos. nih.govnih.gov
Interactive Table 2: Impact of this compound on Porcine Preimplantation Embryo Development
| Parameter | Concentration | Effect | Reference(s) |
| Cleavage Rate | 10 µM | Significantly decreased. | nih.govresearchgate.net |
| Blastocyst Rate | 30 µM and 60 µM | Significantly decreased. | nih.govresearchgate.net |
| Blastocyst Development | 15 µM | Differences observed. | nih.gov |
| Total Cell Number in Blastocysts | 10 µM | Significantly lower. | nih.gov |
Spermatogenesis and Male Reproductive Parameters (in vitro/in vivo non-human)
The male reproductive system is also a target for the disruptive effects of α-ZOL. In vivo studies in mice have shown that α-ZOL has adverse effects on the reproductive system. nih.govcapes.gov.br Specifically, testicular and cauda epididymal sperm counts, the efficiency of sperm production, and serum testosterone (B1683101) concentrations were significantly reduced in a dose-dependent manner. nih.govcapes.gov.br Furthermore, a significant decrease in spermatozoa with integrated acrosomes was observed in mice treated with α-ZOL. nih.govcapes.gov.br
In vitro studies on stallion sperm revealed that α-ZOL inhibited normal sperm motility but stimulated hyperactive motility in the remaining motile cells and simultaneously induced the acrosome reaction. uu.nl In ram sperm, α-ZOL led to a significant decrease in plasma membrane integrity and had a decreasing effect on certain sperm motility parameters. iranjournals.ir These findings collectively suggest that α-ZOL can impair sperm quality and function, which could contribute to reduced male fertility.
This compound's structural similarity to estrogen allows it to bind to estrogen receptors, thereby disrupting hormonal balance. nih.govtandfonline.com It is considered a potent estrogen, with an estrogenic activity about three to four times greater than zearalenone. wikipedia.org This high affinity for estrogen receptors is a key mechanism behind its effects. tandfonline.commedchemexpress.com
In vitro studies have demonstrated that α-ZOL can modulate steroidogenesis. In porcine granulosa cells, α- and β-zearalenol reduced FSH or forskolin-enhanced basal progesterone (B1679170) synthesis. mdpi.com this compound also exhibited a biphasic effect on IGF-I-induced estradiol production in these cells, stimulating it at lower concentrations and inhibiting it at higher doses. mdpi.com In bovine mural granulosa cell cultures, higher levels of 17β-estradiol were found in the presence of α-ZOL compared to zearalenone, further confirming its strong estrogenic potential. nih.gov In vivo, α-ZOL has been shown to reduce serum testosterone concentrations in male mice. nih.govcapes.gov.br
Immunomodulatory Responses
Beyond the reproductive system, α-ZOL has been shown to exert immunomodulatory effects. In vitro studies have indicated that α-ZOL can influence the production of various cytokines. For instance, in EL-4 thymoma cells, α-ZOL was found to stimulate the production of Interleukin-2 (IL-2) and Interleukin-5 (IL-5). nih.govtandfonline.comtandfonline.com Conversely, in porcine intestinal epithelial cells (IPEC-1), α-ZOL decreased the expression of both Interleukin-8 (IL-8) and Interleukin-10 (IL-10) in a dose-dependent manner. nih.gov Similarly, in swine polymorphonuclear cells (PMNs), α-ZOL induced a significant decrease in IL-8 synthesis. nih.gov
This compound also affects the viability and function of immune cells. It was found to be more toxic to swine PMNs than its parent compound, zearalenone. nih.gov Furthermore, it has been shown to reduce the proliferation of human lymphocytes. nih.gov These findings suggest that α-ZOL can alter the immune response, which could have implications for an animal's susceptibility to infections and inflammatory conditions.
Interactive Table 3: Immunomodulatory Effects of this compound in vitro
| Cell Type | Cytokine/Parameter | Effect | Reference(s) |
| EL-4 thymoma cells | IL-2 and IL-5 | Stimulated production. | nih.govtandfonline.comtandfonline.com |
| Porcine IPEC-1 cells | IL-8 and IL-10 | Decreased expression. | nih.gov |
| Swine PMNs | IL-8 | Decreased synthesis. | nih.gov |
| Swine PMNs | Cell Viability | More toxic than zearalenone. | nih.gov |
| Human lymphocytes | Proliferation | Reduced. | nih.gov |
Effects on Immune Cell Proliferation (e.g., Lymphocytes, Macrophages)
This compound (α-ZOL), a major metabolite of the mycotoxin zearalenone (ZEA), has been shown to exert significant effects on the proliferation of various immune cells in experimental settings. The impact of α-ZOL on immune cell viability and proliferation appears to be linked to its chemical structure rather than its estrogenic potential. nih.gov
Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated the inhibitory effects of α-ZOL on lymphocyte proliferation. Research has shown that α-ZOL can reduce the proliferation of human lymphocytes stimulated with mitogens by 50%. nih.gov In comparative studies, α-ZOL was found to be more potent in inhibiting lymphocyte proliferation than its parent compound, ZEA, and other metabolites like beta-zearalenol (B137171) (β-ZOL). nih.gov
The cytotoxic effects of α-ZOL extend to other immune cell types as well. In porcine models, ZEA and its metabolites, including α-ZOL, have been found to decrease the viability of polymorphonuclear cells (PMNs). nih.gov Similarly, exposure of the murine macrophage cell line RAW 264.7 to ZEA, a compound for which α-ZOL is a primary metabolite, led to diminished cell viability and reduced proliferation in a dose-dependent manner. nih.gov
Table 1: Effect of this compound on Immune Cell Proliferation
| Cell Type | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Human Lymphocytes | In vitro | 50% reduction in proliferation | nih.gov |
| Porcine Polymorphonuclear Cells | In vitro | Decreased cell viability | nih.gov |
| Murine Macrophages (RAW 264.7) | In vitro (exposed to parent compound ZEA) | Reduced proliferation and viability | nih.gov |
Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-1β, IL-8, IL-2, IFN-γ, IL-4, IL-10)
This compound plays a complex role in modulating the expression of cytokines and chemokines, often exhibiting pro-inflammatory or anti-inflammatory effects depending on the cell type and experimental context.
In certain models, α-ZOL has demonstrated pro-inflammatory activity. For instance, in a monocytic cell line, low levels of α-ZOL were found to promote the synthesis of Interleukin-1 beta (IL-1β), acting as a full agonist similar to 17β-estradiol, though with lower potency. nih.gov Conversely, studies on porcine polymorphonuclear cells (PMNs) showed that α-ZOL significantly decreased the synthesis of the pro-inflammatory chemokine Interleukin-8 (IL-8) in a dose-dependent manner, with a notable reduction of 49.2% at a concentration of 10 µM. nih.gov
The effects of the parent compound, ZEA, which is metabolized to α-ZOL, provide further insight. In porcine spleen, ZEA exposure increased the expression and synthesis of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-8, while having no effect on Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), or Interleukin-10 (IL-10). plos.orgsemanticscholar.org However, in the liver of piglets, the opposite effect was observed, with ZEA causing a significant decrease in the levels of TNF-α, IL-1β, IL-6, IL-8, IFN-γ, and IL-4. cambridge.org This suggests that the immunomodulatory effects of ZEA and its metabolites can be organ-specific. nih.gov
In vitro studies on porcine intestinal epithelial cells (IPEC-1) revealed that while ZEA tended to increase IL-8 and IL-10 synthesis, α-ZOL and β-ZOL decreased the expression of both cytokines in a dose-dependent manner. semanticscholar.org Furthermore, long-term exposure of pigs to ZEA was found to inhibit the secretion of IL-2 and IFN-γ while stimulating the production of IL-4 and IL-10 by T-helper lymphocytes, shifting the immune balance towards a humoral response. bibliotekanauki.pl In the ileum of gilts, ZEA exposure led to an increased secretion of a broad range of pro-inflammatory cytokines, including IFN-γ, IL-1β, IL-2, IL-6, and TNFα. mdpi.com
Table 2: Modulation of Cytokine and Chemokine Expression by this compound and its Parent Compound (ZEA)
| Cytokine/Chemokine | Experimental Model | Compound | Effect | Reference |
|---|---|---|---|---|
| IL-1β | Human Monocytic Cell Line | α-ZOL | Increased synthesis | nih.gov |
| IL-8 | Porcine Polymorphonuclear Cells | α-ZOL | Decreased synthesis | nih.gov |
| IL-8, IL-10 | Porcine Intestinal Epithelial Cells (IPEC-1) | α-ZOL | Decreased expression | semanticscholar.org |
| TNF-α, IL-1β, IL-8 | Porcine Spleen | ZEA | Increased expression | plos.orgsemanticscholar.org |
| IFN-γ, IL-4, IL-10 | Porcine Spleen | ZEA | No effect | plos.orgsemanticscholar.org |
| TNF-α, IL-1β, IL-6, IL-8, IFN-γ, IL-4 | Porcine Liver | ZEA | Decreased expression | cambridge.org |
| IL-2, IFN-γ | Porcine T-helper Lymphocytes | ZEA | Inhibited secretion | bibliotekanauki.pl |
| IL-4, IL-10 | Porcine T-helper Lymphocytes | ZEA | Stimulated production | bibliotekanauki.pl |
Phagocytic Activity and Oxidative Burst Assessment
This compound and its parent compound affect the functional activities of phagocytic cells, such as neutrophils and macrophages, including their ability to produce reactive oxygen species (ROS) in a process known as the oxidative burst.
Research on bovine neutrophils has shown that α-ZOL, along with ZEA and β-ZOL, suppressed luminol-dependent chemiluminescence, which is an indicator of the oxidative burst. nih.gov This suppressive effect was attributed to the C1'-2' double bond in their chemical structure. nih.gov
Conversely, studies on porcine polymorphonuclear cells indicated that while ZEA metabolites, including α-ZOL, decreased cell viability and IL-8 synthesis, they led to an increase in superoxide (B77818) production. nih.gov This suggests a potential for these compounds to induce oxidative stress in immune cells despite suppressing other functions. The induction of oxidative stress by ZEA and its metabolites has been noted in various studies, often leading to cytotoxic and pro-inflammatory consequences. nih.gov For example, ZEA has been shown to increase ROS production in bovine neutrophils and inhibit the phagocytic activity of blood cells in broilers. nih.gov
Impacts on Other Organ Systems in Experimental Models
Hepatic Cellular Responses
The liver is a primary site for the metabolism of zearalenone, where it is converted into its major metabolites, α-ZOL and β-ZOL. nih.govscirp.org This metabolic activity makes the liver a key target for the toxic effects of these compounds.
Exposure to ZEA has been linked to various hepatic cellular responses, including the induction of liver lesions, hepatocellular adenomas, and increased levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), which are indicative of hepatocellular damage. scirp.org
Proteomic studies using the human hepatic cell line HepaRG have provided insights into the molecular changes induced by ZEA. Exposure to the toxin altered the abundance of proteins primarily localized in the nucleus and mitochondria, which are involved in binding and catalytic activities. nsf.gov These proteomic shifts point to a significant cellular response to the stress induced by ZEA. nsf.govresearchgate.net
Furthermore, ZEA exposure in piglets has been shown to significantly decrease the expression of both pro- and anti-inflammatory cytokines in the liver, including TNF-α, IL-8, IL-6, IL-1β, and IFN-γ. cambridge.org This hepatic immunosuppressive effect suggests that ZEA and its metabolites can alter the liver's immune homeostasis, potentially positioning them as hepatotoxins. semanticscholar.orgcambridge.org
Table 3: Summary of Hepatic Cellular Responses to Zearalenone/Alpha-Zearalenol
| Response Category | Specific Effect | Experimental Model | Reference |
|---|---|---|---|
| Metabolism | ZEA is metabolized to α-ZOL and β-ZOL | General (in vivo) | nih.govscirp.org |
| Histopathology | Induction of liver lesions, hepatocellular adenomas | Mice | scirp.org |
| Biochemistry | Increased serum ALT, AST, and ALP | Rats, Mice | scirp.org |
| Proteomics | Altered abundance of proteins involved in binding and catalytic activity | Human HepaRG cells | nsf.gov |
| Immunology | Decreased expression of pro- and anti-inflammatory cytokines | Piglets | cambridge.org |
Intestinal Barrier Integrity and Cellular Interactions
The intestinal epithelium serves as the first line of defense against ingested contaminants, including mycotoxins. semanticscholar.orgresearchgate.net this compound has been shown to be more potent than its parent compound, ZEA, in compromising the integrity of this crucial barrier. nih.govmdpi.com
Studies using the porcine intestinal epithelial cell line IPEC-1 have demonstrated that while ZEA has a negligible effect on transepithelial electrical resistance (TEER), a key indicator of barrier integrity, α-ZOL causes a significant, time-dependent decrease in TEER values. semanticscholar.orgnih.gov This reduction in TEER suggests an increase in intestinal permeability, which could allow for greater translocation of harmful substances from the gut lumen into the bloodstream. semanticscholar.org The mechanism underlying this effect appears to be related to the alteration of tight junction proteins that regulate the paracellular pathway. semanticscholar.org
Co Occurrence and Interactive Effects of Alpha Zearalenol with Other Mycotoxins
Incidence of Co-contamination Patterns in Feed and Food Matrices
Alpha-zearalenol (B28931) (α-ZEL), a significant and more estrogenic metabolite of zearalenone (B1683625) (ZEN), is frequently found alongside its parent compound and other mycotoxins in a variety of food and feed commodities. This co-contamination is a global concern, as the simultaneous presence of multiple toxins can lead to complex interactive effects.
Cereal grains are the primary source of contamination. In Europe, mycotoxins are most commonly reported in wheat and maize. nih.gov Specifically, the co-occurrence of deoxynivalenol (B1670258) (DON) with ZEN is often observed in wheat, while DON and fumonisins (FBs) are frequently found together in maize. nih.gov Wheat and its by-products, such as wheat gluten feed and wheat bran, have been identified as being contaminated with α-ZEL. researchgate.net Furthermore, studies have detected the presence of ZEN and α-ZEL in soy food samples. researchgate.net In a broader context, analysis of various agricultural commodities has revealed that DON, FBs, and ZEN are the most prevalent mycotoxins worldwide. nih.gov
The patterns of co-contamination can be complex. For instance, a study of European core cereals found that 54.9% of the total records indicated co-contamination with at least two mycotoxins. nih.gov In oats, the co-occurrence of T-2 and HT-2 toxins was found in 40% of samples. mdpi.com Some samples were even contaminated with five different type A trichothecenes simultaneously. mdpi.com While ZEN itself was detected in a small percentage of oat samples, its metabolite α-ZEL was also reported in maize, wheat, and oat-based products. nih.govmdpi.commdpi.com
The following table summarizes the co-occurrence of α-ZEL and other mycotoxins in different matrices based on available research.
Synergistic, Additive, and Antagonistic Interactions in Biological Systems
The interaction between α-ZEL and other mycotoxins in biological systems can result in synergistic, additive, or antagonistic effects. These interactions are complex and can vary depending on the specific mycotoxins involved, their concentrations, the biological system being studied, and the endpoint being measured. bionte.com Synergism occurs when the combined effect of the toxins is greater than the sum of their individual effects. bionte.com An additive effect means the combined effect is equal to the sum of the individual effects, while antagonism results in a combined effect that is less than the sum of the individual effects. bionte.com
Combined Effects on Cellular Viability and Proliferation
The combined exposure to α-ZEL and other mycotoxins often leads to enhanced cytotoxicity compared to individual toxin exposure.
α-ZEL and Beauvericin (BEA): In a study on SH-SY5Y neuroblastoma cells, the binary combination of α-ZEL and BEA (5:1 ratio) significantly inhibited cell proliferation, by up to 90%, even though the individual toxins did not reach their half-maximal inhibitory concentration (IC50). nih.gov
α-ZEL and β-Zearalenol (β-ZEL): The combination of α-ZEL and β-ZEL in SH-SY5Y cells also resulted in a significant decrease in cell proliferation, inhibiting it by up to 70% and 90% after 48 and 72 hours, respectively. nih.gov
α-ZEL and Zearalenone (ZEN): On HepG2 liver cancer cells, the combined effects of ZEN and α-ZEL were found to be synergistic, regardless of the concentrations applied, when assessed using a neutral red assay. mdpi.com However, another study on HepG2 cells reported antagonism at lower concentrations of ZEN and synergism at higher concentrations when combined with α-ZOL. nih.gov
α-ZEL, β-ZEL, and BEA: A ternary mixture of α-ZEL, β-ZEL, and BEA demonstrated increased cytotoxic potential in SH-SY5Y cells. nih.gov
ZEN and its metabolites: In HeLa cells, subtoxic concentrations of β-ZEL, α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL) significantly increased the cytotoxic effect of ZEN. mdpi.com The combination of ZEN with lower concentrations of α-ZEL and β-ZEL showed synergism, while higher concentrations resulted in additive effects. researchgate.net
The following table provides a summary of the observed interactive effects on cellular viability and proliferation.
Modulations of Molecular and Cellular Pathways
The interactive effects of α-ZEL and other mycotoxins extend to the molecular and cellular levels, impacting various signaling pathways.
Oxidative Stress: The combination of ZEN and α-ZOL has been shown to induce oxidative damage in HepG2 cells. nih.gov This combination led to a depletion of glutathione (B108866) (GSH), an increase in malondialdehyde (MDA) content, and a reduction in the activities of antioxidant enzymes. nih.gov Interestingly, the interaction was antagonistic at lower levels of ZEN but synergistic at higher concentrations. nih.gov Studies have indicated that ZEN and its metabolites, α-ZOL and β-ZOL, can induce cytotoxicity through the production of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage. researchgate.net
Apoptosis: ZEN and its metabolites, including α-ZOL, can induce apoptosis through the mitochondrial pathway. researchgate.net This involves the loss of mitochondrial membrane potential and changes in the expression of Bcl-2 family proteins. researchgate.net In some instances, ZEN has been shown to induce cell death through apoptosis-inducing factor (AIF) and ROS-mediated pathways that are dependent on p53 and MAPK signaling. researchgate.net
Estrogen Receptor Signaling: As an estrogenic mycotoxin, α-ZEL's effects are often mediated through estrogen receptors (ERs). tandfonline.com Concurrent treatment of mycotoxins, including α-ZOL and ZEN, with 17β-estradiol (E2) can result in additive, synergistic, or antagonistic effects on the E2-mediated ER response, depending on the combination ratios and concentrations. whiterose.ac.uk
Impact on Specific Biological Functions (e.g., Immune Response, Reproduction)
The co-exposure to α-ZEL and other mycotoxins can have significant consequences for specific biological functions, particularly the immune system and reproductive health.
Immune Response: Zearalenone and its metabolites can modulate immune responses. For example, ZEN derivatives, including α-ZOL, have been shown to decrease the synthesis of interleukin-8 (IL-8) in porcine polymorphonuclear cells in a dose-dependent manner. mdpi.com In combination with other mycotoxins like alternariol, ZEN can have synergistic effects on the expression of CD14 on monocytes and inhibit the secretion of TNF-α by macrophages. mdpi.comnih.gov
Reproduction: The estrogenic activity of α-ZEL and its parent compound ZEN is a major concern for reproductive health. scholasticahq.com These mycotoxins can bind to estrogen receptors, leading to hormonal imbalances and reproductive dysfunction. scholasticahq.commdpi.com In pigs, which are particularly sensitive, ZEN is metabolized to α-ZEL, which has a much higher toxicity and can lead to reproductive problems. dsm-firmenich.com The interaction of zearalenol (B1233230) with estrogen receptors in the hypothalamus and pituitary can reduce the sensitivity and responsiveness to estrogen-induced hormone secretion. ekb.eg
Strategies for Remediation and Detoxification of Alpha Zearalenol
Microbiological Biotransformation Approaches
Microorganisms, including fungi, yeast, and bacteria, play a crucial role in the biotransformation of ZEN and its derivatives. nih.gov These organisms can alter the chemical structure of the toxins, often leading to a reduction in their toxicity. mdpi.com The primary mechanisms involve the secretion of enzymes that can degrade or modify the mycotoxin molecules. nih.gov
Fungal and Bacterial Degradation Mechanisms
A variety of microorganisms have demonstrated the ability to degrade or convert alpha-zearalenol (B28931). The transformation of ZEN often results in the production of α-ZOL and its less estrogenic isomer, beta-zearalenol (B137171) (β-ZOL). nih.govmdpi.com
Fusarium : Certain species of Fusarium, the very fungi that produce zearalenone (B1683625), are also capable of converting it into its alcohol derivatives, α-ZOL and β-ZOL. nih.gov For instance, Fusarium roseum 'gibbosum' has been reported to convert ZEN into both α-ZOL and β-ZOL. mdpi.com
Bacillus : Various Bacillus strains are effective in detoxifying zearalenone. dergipark.org.trnih.gov For example, Bacillus subtilis and Bacillus natto have shown significant ZEN degradation capabilities. mdpi.com Studies have indicated that some Bacillus species can degrade ZEN and its derivatives without producing toxic byproducts. mdpi.com A microbial consortium designated NZDC-6, which includes Bacillus species, demonstrated high efficiency in degrading α-ZOL and β-ZOL, with over 90% degradation. acs.orgnih.gov
Saccharomyces : Saccharomyces cerevisiae, commonly known as baker's yeast, has been shown to eliminate zearalenone from culture media, primarily through biotransformation into β-ZOL (53%) and α-ZOL (8%). nih.govresearchgate.net While this conversion does not represent complete detoxification due to the estrogenic nature of the products, the preferential formation of the less estrogenic β-ZOL is a positive outcome. nih.gov Some strains isolated from silage can degrade up to 90% of ZEN within two days. peerj.com
Lactobacillus : Lactic acid bacteria (LAB) are considered safe for use in the food industry and have shown potential in degrading ZEN. dergipark.org.trnih.gov Strains of Lactobacillus have been reported to remove ZEN from aqueous solutions. nih.gov For example, some Lactobacillus strains can metabolize ZEN, with the primary metabolite being α-ZOL. mdpi.com
Table 1: Examples of Microbial Degradation of Zearalenone and its Derivatives
| Microorganism | Substrate(s) | Degradation/Transformation Efficiency | Key Findings | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae (silage isolate) | Zearalenone | >90% elimination in 2 days | Biotransformation to β-ZOL (53%) and α-ZOL (8%) | nih.govresearchgate.net |
| Microbial Consortium NZDC-6 | α-Zearalenol, β-Zearalenol | >90% degradation | Highly effective at 60°C | acs.orgnih.gov |
| Bacillus subtilis 168 | Zearalenone | 81% degradation in 24h | Culture extract used for degradation | mdpi.com |
| Bacillus natto CICC 24640 | Zearalenone | 100% degradation in 24h | Culture extract used for degradation | mdpi.com |
Enzymatic Detoxification Pathways
The degradation of this compound is often facilitated by specific enzymes produced by microorganisms. These biocatalysts offer a more targeted and efficient approach to detoxification compared to using whole microbial cells. dergipark.org.tr
Laccase : Laccase enzymes, found in various fungi and bacteria, have been identified as effective agents for mycotoxin degradation. dergipark.org.trpeerj.com Fungal laccase from Trametes versicolor has been shown to significantly reduce zearalenone concentrations in liquid medium, with degradation rates dependent on enzyme concentration and initial mycotoxin levels. ub.ro For instance, at a concentration of 0.4 mg/mL, an 81.7% reduction of ZEN was achieved after 240 minutes. ub.ro The use of laccase for detoxification is a promising strategy for feed products. google.com
Cytochrome P450 : Cytochrome P450 (CYP450) enzymes are a superfamily of proteins involved in the metabolism of a wide range of compounds, including xenobiotics like mycotoxins. researchgate.netibna.ro In Metarhizium anisopliae, elevated levels of CYP450 monooxygenases were observed during exposure to ZEN, indicating their significant role in its degradation. nih.gov Inhibition of CYP450 activity in this fungus led to a shift in the ratio of α-ZOL to β-ZOL production, highlighting the enzyme's role in the biotransformation pathway. nih.gov Studies have shown that CYP1A2 can reduce α-ZEL levels in depletion assays. nih.gov
Table 2: Enzymatic Degradation of Zearalenone and its Derivatives
| Enzyme | Source Organism | Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Laccase | Trametes versicolor | Zearalenone | 81.7% reduction at 0.4 mg/mL enzyme concentration in 240 min | ub.ro |
| Cytochrome P450 (CYP1A2) | Not specified | α-Zearalenol | Reduced α-ZEL concentrations in depletion assays | nih.gov |
| ZENG (Lactonase) | Gliocladium roseum | α-Zearalenol | Specific activity of 187 U/mg | researchgate.netnih.govacs.org |
| ZHD101 (Lactonohydrolase) | Clonostachys rosea | α-Zearalenol, β-Zearalenol | Hydrolyzes the lactone ring, leading to detoxification | acs.orgresearchgate.net |
Adsorption-based Mitigation Strategies
In addition to enzymatic degradation, some microorganisms can mitigate the effects of this compound through physical adsorption.
Role of Microbial Cell Walls in Toxin Binding
The cell walls of certain microorganisms, particularly probiotics like yeast and lactic acid bacteria, possess special structures that allow them to bind mycotoxins such as zearalenone and its derivatives. mdpi.comresearchgate.net This binding reduces the bioavailability of the toxin in the gastrointestinal tract of animals. mdpi.com
Genetic Engineering Approaches for Enhanced Degradation
Recent advances in genetic engineering have opened new avenues for improving the efficiency of mycotoxin detoxification. dergipark.org.trnih.gov This involves the cloning of genes encoding for mycotoxin-degrading enzymes and their expression in suitable host microorganisms. dergipark.org.tr This approach allows for the production of large quantities of specific enzymes, leading to more efficient and cost-effective degradation processes. dergipark.org.trnih.gov
For example, the gene encoding the zearalenone-degrading enzyme ZHD101 from Clonostachys rosea has been successfully expressed in various hosts. nih.govacs.orgresearchgate.net Similarly, a potent ZEN-degrading lactonase from Gliocladium roseum, named ZENG, has been identified and characterized. researchgate.netnih.govacs.org Structure-based engineering has also been employed to enhance the thermostability of these enzymes, making them more suitable for industrial applications. researchgate.netnih.gov An engineered Escherichia coli strain displaying a ZEN-hydrolyzing enzyme on its surface was able to effectively degrade ZEN and its derivatives, including α-zearalenol. acs.org These genetic engineering strategies hold significant promise for the development of robust and highly effective solutions for the detoxification of this compound in food and feed. dergipark.org.tr
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets
While the estrogenic activity of alpha-zearalenol (B28931) (α-ZOL) through interaction with estrogen receptors is well-established, future research must delve deeper into identifying and characterizing novel molecular targets to fully comprehend its toxicological profile. The effects of α-ZOL extend beyond simple estrogenicity, suggesting a more complex mechanism of action. nih.gov
Recent studies have begun to explore these non-estrogenic pathways. For instance, α-ZOL has been shown to induce oxidative stress, as evidenced by increased levels of malondialdehyde (MDA) and altered activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in various cell lines. nih.gov In Vero cells, α-ZOL exposure led to increased levels of the oxidative stress-inducible heat shock proteins Hsp27 and Hsp70, alongside inhibited DNA and protein synthesis. nih.gov
Furthermore, investigations into the epigenetic effects of α-ZOL have revealed its ability to alter DNA methylation and histone modifications. nih.gov In human hepatocellular carcinoma cells, α-ZOL significantly increased global levels of DNA methylation and specific histone modifications (H3K27me3, H3K9me3, H3K9ac). nih.gov It also modulated the expression of genes related to nuclear receptors and metabolic pathways, such as PPARγ. nih.gov These epigenetic alterations may be a key mechanism behind α-ZOL's toxicity. nih.gov
Proteomic and genomic analyses offer powerful tools to uncover these novel targets. Quantitative proteomic studies in weaned gilts exposed to zearalenone (B1683625) (which is metabolized to α-ZOL) identified significant changes in proteins involved in cellular processes, biological regulation, and metabolic pathways. nih.gov Specifically, pathways like the extracellular matrix (ECM)-receptor interaction and the PI3K-AKT signaling pathway were affected. nih.gov Similarly, studies on bovine granulosa cells have used proteomics to identify proteins, such as heat shock proteins, that are affected by zearalenone metabolites. mdpi.comcornell.edu Genomic analysis of porcine granulosa cells exposed to zearalenone revealed altered expression of genes related to apoptosis and DNA damage and repair, such as γ-H2AX, BRCA1, RAD51, and PRKDC. nih.gov
A notable finding is the involvement of the non-classical estrogen membrane receptor GPR30 in mediating the effects of α-ZOL on follicle-stimulating hormone (FSH) synthesis and secretion in the pig pituitary. nih.gov This interaction triggers protein kinase cascades involving PKC, ERK, and p38MAPK signaling pathways, highlighting a distinct, non-classical mechanism of action. nih.gov
Future research should systematically employ these "omics" technologies to create a comprehensive map of α-ZOL's molecular interactions. This will not only enhance our understanding of its toxicity but also potentially identify biomarkers of exposure and effect, and pave the way for novel therapeutic strategies to counteract its adverse health impacts.
Development of Advanced Detection Technologies
The development of rapid, sensitive, and specific detection methods for this compound is crucial for ensuring food and feed safety. While traditional chromatographic methods are reliable, they can be time-consuming and require sophisticated equipment. mdpi.com Consequently, research is increasingly focused on advanced detection technologies, particularly biosensors.
Biosensors offer several advantages, including high sensitivity, rapid detection, and cost-effectiveness. researchgate.net Various types of biosensors are being developed for mycotoxin detection, utilizing different biological recognition elements and signal transduction mechanisms. mdpi.com
Aptamer-based biosensors (aptasensors) are a promising area of development. Aptamers, which are single-stranded DNA or RNA molecules, can be engineered to bind with high affinity and specificity to target molecules like α-ZOL. nih.govresearchgate.net They offer advantages over traditional antibodies in terms of stability and ease of production. researchgate.net Researchers have developed aptasensors for zearalenone (ZEN) and its metabolites using various platforms, including:
Lateral flow test strips: These provide a rapid and user-friendly format for on-site detection. researchgate.net
Fluorescence resonance energy transfer (FRET): These sensors utilize the transfer of energy between a donor and an acceptor molecule to detect the binding of the target analyte. mdpi.com
Electrochemical aptasensors: These measure changes in electrical signals upon aptamer-target binding, offering high sensitivity. mdpi.com
Affinity monolithic columns: A gold nanoparticle-aptamer functionalized column has been used for online specific recognition of ZEN in high-performance liquid chromatography (HPLC), demonstrating high specificity with low interference from α-ZOL. nih.gov
Whole-cell biosensors represent another innovative approach. These utilize genetically modified microorganisms, such as the yeast Saccharomyces cerevisiae, that produce a detectable signal (e.g., bioluminescence) in the presence of an estrogenic compound like α-ZOL. researchgate.netnih.gov Such biosensors can detect the total estrogenic activity of a sample, providing a measure of the biological effect. researchgate.netnih.gov A key advantage is their ability to assess the bioavailability of the toxin in a given matrix, with assay times of less than three hours. nih.gov
Future research in this area should focus on improving the long-term stability and practicality of these biosensors. mdpi.com This includes overcoming challenges like the complex electrode assembly process and the degradation of the sensing interface over time. mdpi.com The development of multiplex biosensors capable of simultaneously detecting α-ZOL and other relevant mycotoxins is also a key objective. mdpi.com Continued efforts to optimize these novel detection technologies will be instrumental in implementing effective monitoring and control strategies for α-ZOL contamination in the food chain.
Predictive Modeling of Biological Outcomes
Predictive modeling, particularly in silico toxicology, is an emerging field that holds great promise for assessing the risks associated with this compound exposure. nih.govinra.fr These computational approaches can help predict the metabolic fate and toxicological effects of α-ZOL and its parent compound, zearalenone (ZEA), reducing the need for extensive and time-consuming animal studies. nih.govinra.fr
Several in silico tools are being employed to model the biological outcomes of α-ZOL. nih.gov These programs can predict various properties, including:
Metabolite profiles: Predicting the products of Phase I and II metabolism, such as glucuronidated and sulfated derivatives. nih.gov
Pharmacokinetics (ADME): Modeling the absorption, distribution, metabolism, and excretion of the compound. For instance, models have predicted high gastrointestinal absorption for α-ZOL. nih.gov
Toxicity endpoints: Using Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms to estimate the probability of various toxic effects. nih.govnih.gov
One study utilized a workflow of three online programs (MetaTox, SwissADME, and PASS online) to predict the metabolomic and toxicity profiles of ZEA, α-ZOL, and β-zearalenol. nih.govnih.gov The results from these predictive models suggested a hierarchy of toxic effects, with carcinogenicity having the highest probability of activation, followed by nephrotoxicity, hepatotoxicity, endocrine disruption, mutagenicity, and genotoxicity. nih.govnih.govresearchgate.net Furthermore, these models can predict the interaction of α-ZOL with various cytochrome P450 (CYP450) isoforms, indicating its potential to act as both a substrate and an inhibitor of these crucial metabolic enzymes. nih.govnih.gov
In silico approaches are also valuable for comparative toxicology. inra.frresearchgate.net By using techniques like docking simulations, pharmacophore modeling, and molecular dynamics, researchers can investigate inter-species differences in the toxicodynamics of α-ZOL. inra.frresearchgate.net For example, such models have been used to structurally explain the differing estrogenicity of zearalenone and its metabolites between humans and rainbow trout. inra.frresearchgate.net
The development of Physiologically-Based Toxicokinetic (PBTK) models is another important area of future research. These models can simulate the fate of α-ZOL in the body, accounting for inter-species differences in metabolism and excretion. nih.gov Such models are crucial for translating data from animal studies to human health risk assessment. nih.gov
While in silico models provide an excellent initial assessment and help prioritize further testing, their predictions must be validated through in vitro and in vivo experiments. nih.gov Future research should focus on refining these predictive models by integrating more complex biological data and improving the algorithms used. The continued development and application of these computational tools will be invaluable for a more efficient and ethically responsible approach to understanding and managing the risks of α-ZOL.
Inter-species Variability in Response and Metabolism
Significant inter-species variability exists in the metabolism of and response to this compound (α-ZOL) and its parent compound, zearalenone (ZEA). nih.govcapes.gov.brresearchgate.net These differences are a critical factor in determining species-specific susceptibility to the toxic effects of these mycotoxins and are a key area for future research. nih.govcapes.gov.brresearchgate.net
The primary metabolic pathway for ZEA involves its reduction to α-ZOL and beta-zearalenol (B137171) (β-ZOL), a reaction catalyzed by hydroxysteroid dehydrogenases. nih.govcapes.gov.br The ratio of these two metabolites varies considerably among species, which is highly significant because α-ZOL is considerably more estrogenic than both ZEA and β-ZOL. acs.org
Pigs and Humans: These species are considered highly sensitive to ZEA. nih.govacs.org They predominantly metabolize ZEA to the more potent α-ZOL. nih.govnih.govcapes.gov.brinchem.org Studies with pig hepatic microsomes have shown a high production rate of α-ZOL. nih.govcapes.gov.brresearchgate.net
Poultry and Ruminants: These species are generally more resistant to ZEA's effects. researchgate.netnih.gov They tend to produce higher amounts of the less estrogenic β-ZOL. nih.govcapes.gov.brnih.gov For example, chicken microsomes produce the highest amounts of β-ZOL. nih.govcapes.gov.br However, some poultry, like turkey poults, may show a more extensive biotransformation of ZEA to α-ZOL, potentially indicating higher sensitivity compared to other poultry species. researchgate.net
Rats: This species also tends to produce more β-ZOL. nih.gov
Further metabolic steps, such as conjugation with glucuronic acid (glucuronidation), also show significant inter-species differences. nih.govcapes.gov.brresearchgate.net The rate of glucuronidation of ZEA, α-ZOL, and β-ZOL varies, suggesting the involvement of different isoforms of uridine (B1682114) diphosphate (B83284) glucuronyl transferases (UDPGTs) across species. nih.govcapes.gov.brresearchgate.net For example, glucuronidation in pigs appears to be less easily saturated compared to other species. nih.govcapes.gov.br In humans, metabolites are found mainly as glucuronide conjugates in urine. inchem.org
These metabolic differences have direct toxicological consequences. The higher susceptibility of pigs is attributed to both the preferential formation of α-ZOL and a potentially stronger binding affinity of α-ZOL to estrogen receptors in this species compared to others, like rats. researchgate.net Discrepancies in responses to ZEA and its metabolites in different animal models may be explained by this interspecies variability in biotransformation. mdpi.com
Future research must continue to characterize these species-specific metabolic pathways in detail. This includes identifying the specific enzyme isoforms responsible for the reduction and conjugation of ZEA and its metabolites in different species. Investigating the role of genetic polymorphisms within these enzymes could also explain individual variations in susceptibility. A deeper understanding of this inter-species variability is essential for accurately extrapolating toxicological data from animal models to humans and for setting appropriate regulatory limits for ZEA and its metabolites in animal feed and human food.
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting alpha-Zearalenol in biological samples, and how do they compare in sensitivity?
- Methodological Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography (UPLC-MS/MS) due to their high sensitivity for trace-level detection. For instance, a validated UPLC-MS/MS method achieves detection limits of 0.08–0.19 µg/kg in veal liver, with recoveries ranging from 29% to 67% depending on matrix complexity . Gas chromatography-mass spectrometry (GC-MS) is also employed but requires derivatization to enhance volatility, as demonstrated in studies analyzing zearalenone metabolites in water and animal tissues . Cross-validation using immunoassays, such as time-resolved fluoroimmunoassays, can improve reliability but may exhibit cross-reactivity with structurally similar compounds like zearalanone .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In rat liver models, this compound undergoes glucuronidation (the dominant pathway) and reduction via hydroxysteroid dehydrogenases, producing conjugated metabolites and isomers like zearalenol. Hepatocytes metabolize approximately 100 µg/g of liver per hour, with NADH/NADPH cofactors enhancing reductive activity . Residual unaccounted metabolites suggest additional pathways requiring further characterization using isotopic labeling or metabolomics .
Q. How does this compound affect steroidogenesis in reproductive cells?
- Methodological Answer : In mouse Leydig cells, this compound disrupts testosterone production by interfering with cAMP signaling and LH/hCG receptor activity. Experimental protocols involve exposing cells to 10–60 µM this compound and measuring cAMP accumulation via ELISA, followed by steroid quantification using radioimmunoassays. Contradictory results on estrogen receptor (ER) binding (e.g., weaker affinity than zearalenone) highlight the need for competitive binding assays using radiolabeled estradiol .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity in preimplantation embryos?
- Methodological Answer : Studies in porcine embryos show dose-dependent effects: 10–60 µM this compound reduces cleavage and blastocyst rates but does not increase apoptosis, unlike estradiol. To resolve discrepancies in ER-mediated vs. non-ER pathways, researchers should combine transcriptomic analysis (e.g., RNA-seq of BAX, BCL2L1, and POU5F1) with ER antagonist treatments (e.g., ICI 182,780) to isolate mechanisms . Parallel experiments using in vitro fertilization (IVF) models with ER-knockout embryos could further clarify pathways .
Q. What experimental strategies optimize this compound detection in complex matrices with low recovery rates?
- Methodological Answer : Low recoveries (e.g., 29%–67% in liver samples ) often stem from matrix interference. Strategies include:
- Solid-phase extraction (SPE) optimization : Use mixed-mode cartridges (e.g., C18 combined with hydrophilic-lipophilic balance phases) to enhance selectivity .
- Internal standardization : Deuterated this compound improves quantification accuracy in LC-MS/MS .
- Post-column infusion : Identifies ion suppression/enhancement zones in MS workflows, enabling gradient adjustments .
Q. How do this compound and its glucuronide conjugate differ in bioactivity, and what models best study their tissue-specific effects?
- Methodological Answer : this compound-14-glucoside exhibits reduced estrogenic activity compared to the parent compound, as shown in stallion sperm motility assays . To study tissue-specific effects:
- Ex vivo models : Precision-cut liver slices can quantify glucuronidation rates using LC-HRMS metabolomics .
- Transgenic reporters : ER-responsive luciferase constructs in human endometrial cancer cells differentiate conjugated vs. free metabolite activity .
Contradiction Analysis and Experimental Design
Q. How should researchers address inconsistencies in this compound’s role in cancer progression?
- Methodological Answer : While some studies report proliferative effects in estrogen-sensitive cancers, others note apoptosis in high-dose exposures. Resolving this requires:
- Dose-response profiling : Use a range from 1 nM (physiological) to 100 µM (toxic) in cell lines (e.g., Ishikawa endometrial cells) .
- Pathway enrichment analysis : RNA-seq data can identify divergent signaling networks (e.g., ERK vs. p53 pathways) across doses .
- Co-culture models : Incorporate stromal cells to mimic tumor microenvironment interactions .
Q. What validation criteria are critical when developing multi-analyte methods for this compound and its analogs?
- Methodological Answer : Key criteria include:
- Cross-reactivity testing : Validate antibody-based methods against zearalenone, beta-zearalenol, and zeranol to ensure specificity .
- Matrix-matched calibration : Compensate for signal suppression in complex samples like serum or liver .
- Robustness testing : Vary column temperatures and mobile phase pH to assess method stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
